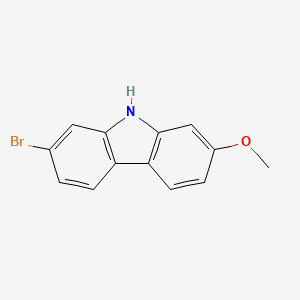

2-bromo-7-methoxy-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-methoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKGUQOMPCEFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200878-50-8 | |

| Record name | 2-Bromo-7-methoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-bromo-7-methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-bromo-7-methoxy-9H-carbazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of a 7-methoxy-9H-carbazole intermediate, followed by its selective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in two key stages:

-

Synthesis of 7-methoxy-9H-carbazole: This intermediate can be prepared via a Fischer indole synthesis followed by aromatization. This classic method involves the reaction of a substituted phenylhydrazine with a cyclic ketone to form a hydrazone, which then undergoes acid-catalyzed cyclization and aromatization to yield the carbazole core.

-

Selective Bromination: The 7-methoxy-9H-carbazole intermediate is then subjected to electrophilic bromination. The regioselectivity of this reaction is crucial for obtaining the desired 2-bromo isomer. The methoxy group at the 7-position is an ortho-para directing group, strongly activating the 6 and 8 positions. However, the nitrogen atom of the carbazole ring also influences the electron density, and under controlled conditions, substitution at the 2-position, which is para to the nitrogen, can be achieved. N-Bromosuccinimide (NBS) is a common reagent for such selective brominations.

The overall synthetic pathway is illustrated in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. These protocols are based on established methodologies for similar transformations.

Synthesis of 7-methoxy-9H-carbazole

This synthesis is presented as a two-part process: the formation of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole via the Fischer indole synthesis, followed by its aromatization.

Part A: Fischer Indole Synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

This procedure is adapted from established methods for the synthesis of tetrahydrocarbazoles.[1][2]

Reaction Scheme:

4-Methoxyphenylhydrazine + Cyclohexanone → 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Methoxyphenylhydrazine hydrochloride | 174.63 | 10 | 1.75 g |

| Cyclohexanone | 98.14 | 12 | 1.18 g (1.24 mL) |

| Glacial Acetic Acid | 60.05 | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and glacial acetic acid (50 mL).

-

Stir the mixture at room temperature until the solid dissolves.

-

Add cyclohexanone (1.24 mL, 12 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

The crude product can be purified by recrystallization from ethanol to yield 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole.

Part B: Aromatization of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

This procedure utilizes a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) to aromatize the tetrahydrocarbazole intermediate.

Reaction Scheme:

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole → 7-methoxy-9H-carbazole

Materials and Reagents (using Pd/C):

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | 201.26 | 5 | 1.01 g |

| 10% Palladium on Carbon (Pd/C) | - | - | 100 mg (10% w/w) |

| Toluene | 92.14 | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole (1.01 g, 5 mmol) in toluene (50 mL).

-

Add 10% palladium on carbon (100 mg).

-

Heat the mixture to reflux (approximately 111°C) and maintain for 12-24 hours, or until TLC analysis indicates complete conversion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional toluene.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-methoxy-9H-carbazole.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Selective Bromination of 7-methoxy-9H-carbazole

This procedure utilizes N-bromosuccinimide (NBS) for the regioselective bromination of the carbazole core. The reaction conditions are crucial for favoring substitution at the 2-position.

Reaction Scheme:

7-methoxy-9H-carbazole + NBS → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 7-methoxy-9H-carbazole | 197.23 | 2.5 | 493 mg |

| N-Bromosuccinimide (NBS) | 177.98 | 2.5 | 445 mg |

| Dichloromethane (DCM) | 84.93 | - | 25 mL |

Procedure:

-

In a 50 mL round-bottom flask protected from light, dissolve 7-methoxy-9H-carbazole (493 mg, 2.5 mmol) in dichloromethane (25 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (445 mg, 2.5 mmol) portion-wise over 10 minutes with stirring.

-

Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC to determine the consumption of the starting material and the formation of the product.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining bromine.

-

Wash the organic layer with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1A | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux (118°C) | 2-3 | 70-85 |

| 1B | Aromatization | 7-methoxy-TH-carbazole, Pd/C | Toluene | Reflux (111°C) | 12-24 | 80-95 |

| 2 | Bromination | 7-methoxy-9H-carbazole, NBS | Dichloromethane | 0°C to rt | 3-5 | 60-75 |

Conclusion

This technical guide outlines a robust and plausible two-step synthetic pathway for the preparation of this compound. The described methodologies, based on the Fischer indole synthesis followed by selective bromination, provide a clear and actionable framework for researchers in the fields of organic synthesis and drug development. The provided experimental protocols, quantitative data, and workflow diagrams are intended to facilitate the successful synthesis and further investigation of this and related carbazole derivatives. Careful monitoring of reaction conditions, particularly during the bromination step, is essential to ensure the desired regioselectivity and to maximize the yield of the target compound.

References

An In-depth Technical Guide to 2-bromo-7-methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-bromo-7-methoxy-9H-carbazole (CAS No: 200878-50-8), a heterocyclic aromatic compound. It details the core physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and discusses its primary applications as a key intermediate in materials science, particularly in the development of organic electronics. While this specific molecule is predominantly used in materials science, the broader biological significance of the carbazole scaffold is also briefly addressed. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using process diagrams.

Physicochemical Properties

This compound is a solid, crystalline compound that appears as a white to light yellow powder.[1] Its core structure consists of a tricyclic carbazole system, featuring a methoxy group and a bromine atom at positions 7 and 2, respectively. The bromine atom is a particularly useful functional group, serving as a reactive site for various cross-coupling reactions, which is essential for its role as a building block in the synthesis of more complex molecules.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 200878-50-8 | [3] |

| Molecular Formula | C₁₃H₁₀BrNO | [3] |

| Molecular Weight | 276.13 g/mol | [3] |

| Appearance | White to Light yellow powder/crystal | [1] |

| Melting Point | 284 °C | [1] |

| Purity | >98.0% (by HPLC) | [3] |

| Predicted XlogP | 4.0 | |

| SMILES | COc1ccc2c(c1)[nH]c1cc(Br)ccc12 | |

| InChI | InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3 | |

| InChIKey | AHKGUQOMPCEFCL-UHFFFAOYSA-N |

Experimental Protocols

While a specific, step-by-step published synthesis for this compound is not widely documented, its structure lends itself to established synthetic strategies for carbazole ring formation. The Cadogan reductive cyclization is a prominent and powerful method for this purpose.[4][5]

Representative Synthesis via Cadogan Reductive Cyclization

This protocol describes a plausible and widely used method for synthesizing substituted carbazoles from a 2-nitrobiphenyl precursor.

Reaction Principle: The Cadogan reaction involves the deoxygenation of a nitro group on a biphenyl system using a phosphite or phosphine reagent (e.g., triphenylphosphine or triethyl phosphite), which generates a nitrene intermediate that rapidly undergoes intramolecular insertion into a C-H bond to form the carbazole ring.[6]

Starting Material: The likely precursor for this synthesis would be 2-bromo-4'-methoxy-2'-nitrobiphenyl.

Reagents and Equipment:

-

2-bromo-4'-methoxy-2'-nitrobiphenyl

-

Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃) (typically 1.5 - 2.0 equivalents)

-

High-boiling point solvent (e.g., 1,2-dichlorobenzene, o-xylene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-bromo-4'-methoxy-2'-nitrobiphenyl precursor (1.0 eq).

-

Reagent Addition: Add the solvent (e.g., o-xylene) followed by the reductive cyclization agent, such as triphenylphosphine (1.5 eq).

-

Heating: Heat the reaction mixture to reflux (typically >150 °C) with vigorous stirring.[6] Microwave-assisted protocols can significantly shorten the reaction time from hours to minutes.[7]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue will contain the desired carbazole product and triphenylphosphine oxide as a byproduct.

-

-

Purification: Purify the crude product using silica gel column chromatography. A solvent system such as a hexane/ethyl acetate gradient is typically effective for separating the nonpolar carbazole product from the more polar phosphine oxide byproduct.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.[8]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically expected to be >98%.[3] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons on the carbazole core, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the N-H proton (a broad singlet).

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight by identifying the molecular ion peak (m/z = 276.13).

Visualized Workflows (Graphviz)

The following diagrams illustrate the logical flow for the synthesis and subsequent characterization of this compound.

Caption: A representative workflow for the synthesis of this compound.

Caption: Workflow for the analytical characterization of the final product.

Applications & Biological Context

Primary Application in Organic Electronics

The predominant application of this compound is as a key intermediate or building block in the synthesis of materials for organic electronics.[10] Carbazole derivatives are highly valued in this field for their excellent thermal stability, high hole-transport mobility, and wide energy bandgaps.[2][11]

-

OLEDs (Organic Light-Emitting Diodes): Carbazole-based molecules are frequently used to create host materials for phosphorescent emitters, hole-transporting layer (HTL) materials, and blue-emitting materials.[12][13] The methoxy group acts as an electron-donating group, while the bromine atom provides a reactive handle for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to build more complex, conjugated systems with tailored optoelectronic properties.[2][10]

Biological Relevance of the Carbazole Scaffold

While this compound itself is not primarily studied for direct biological activity, the carbazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[14] Carbazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[15][16]

The mechanisms of action are diverse and often involve interaction with key biological pathways:

-

Anticancer: Some carbazole derivatives function by inhibiting critical signaling pathways involved in cancer cell growth and proliferation, such as the MAPK and PI3K/Akt/mTOR pathways.[15][16]

-

Neuroprotection: Certain carbazoles have shown the ability to induce neurite outgrowth and protect neuronal cells, potentially through the activation of the PI3K/Akt signaling pathway.[17]

-

Anti-inflammatory: Inhibition of the p38 MAPK signaling pathway has been identified as a mechanism for the anti-inflammatory effects of some carbazoles.[14]

It is plausible that this compound could serve as a starting material for the synthesis of novel, biologically active molecules for drug discovery research.

Safety Information

Based on available safety data sheets, this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound >98.0%(HPLC)(N) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-bromo-7-methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-7-methoxy-9H-carbazole. Due to the limited availability of specific, publicly accessible experimental data for this compound, this paper presents a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related analogs. It also outlines a plausible synthetic route and the general experimental protocols required for its synthesis and characterization.

Predicted NMR Spectral Data

1.1. Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 |

| H-3 | ~ 7.3 - 7.5 | dd | J ≈ 8.5, 1.8 |

| H-4 | ~ 7.9 - 8.1 | d | ~ 8.5 |

| H-5 | ~ 7.7 - 7.9 | d | ~ 8.5 |

| H-6 | ~ 6.8 - 7.0 | dd | J ≈ 8.5, 2.2 |

| H-8 | ~ 7.2 - 7.4 | d | ~ 2.0 |

| NH (9-H) | ~ 11.0 - 11.5 | s (br) | - |

| OCH₃ | ~ 3.8 - 4.0 | s | - |

1.2. Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and their positions on the carbazole core.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 112 - 115 |

| C-2 | ~ 115 - 118 (C-Br) |

| C-3 | ~ 122 - 125 |

| C-4 | ~ 120 - 123 |

| C-4a | ~ 123 - 126 |

| C-4b | ~ 121 - 124 |

| C-5 | ~ 110 - 113 |

| C-6 | ~ 118 - 121 |

| C-7 | ~ 158 - 161 (C-O) |

| C-8 | ~ 100 - 103 |

| C-8a | ~ 140 - 143 |

| C-9a | ~ 138 - 141 |

| OCH₃ | ~ 55 - 57 |

Experimental Protocols

A plausible synthetic route for this compound would involve the Cadogan cyclization, a well-established method for the synthesis of carbazoles from 2-nitrobiphenyls.

2.1. Synthesis of this compound

A general procedure for the synthesis would be as follows:

-

Nitration of 4-methoxybiphenyl: 4-methoxybiphenyl is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-methoxy-2'-nitrobiphenyl. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the desired isomer.

-

Bromination of 4-methoxy-2'-nitrobiphenyl: The resulting nitro compound is then brominated at the position para to the methoxy group to introduce the bromine atom at the desired position.

-

Cadogan Cyclization: The 2-nitro-5-bromo-4'-methoxybiphenyl is then subjected to a reductive cyclization using a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite. The reaction is typically carried out in a high-boiling solvent. The deoxygenation of the nitro group by the phosphite ester leads to a nitrene intermediate, which then undergoes cyclization to form the carbazole ring.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

2.2. NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

Visualizations

3.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering system used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

3.2. NMR Data Analysis Workflow

The logical workflow for the analysis of the NMR data is depicted in the following diagram. This process ensures a systematic and accurate interpretation of the spectral information.

Caption: A generalized workflow for NMR spectral data analysis.

Mass Spectrometry of 2-bromo-7-methoxy-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-bromo-7-methoxy-9H-carbazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its analysis, presents predicted mass spectral data based on established fragmentation principles, and visualizes the analytical workflow.

Introduction

This compound (C₁₃H₁₀BrNO) is a substituted carbazole derivative.[1] The carbazole scaffold is found in numerous biologically active compounds, and bromination and methoxylation are common modifications in the development of new therapeutic agents.[2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of this compound is critical for its unambiguous identification in complex matrices.

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of carbazoles, brominated aromatic compounds, and methoxy-substituted aromatics. The molecular ion is expected to be prominent due to the stability of the carbazole ring system.[3][4] Key fragmentation pathways likely include the loss of the bromine atom, the methyl group from the methoxy moiety, and potentially the entire methoxy group.

The molecular weight of this compound is 276.13 g/mol , and its monoisotopic mass is approximately 274.9946 Da.[1][5] The presence of a bromine atom will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The following table summarizes the predicted major ions and their proposed structures.

| m/z (predicted) | Proposed Fragment | Relative Intensity (Predicted) | Notes |

| 277/279 | [M+H]⁺ | High | Protonated molecular ion (in ESI) |

| 275/277 | [M]⁺• | High | Molecular ion (in EI), showing Br isotope pattern |

| 260/262 | [M-CH₃]⁺ | Medium | Loss of a methyl radical from the methoxy group |

| 196 | [M-Br]⁺ | High | Loss of the bromine atom |

| 181 | [M-Br-CH₃]⁺ | Medium | Subsequent loss of a methyl radical after bromine loss |

| 167 | [C₁₂H₉N]⁺ | Low | Carbazole radical cation, loss of Br and OCH₃ |

Experimental Protocols

A standard approach for the mass spectrometric analysis of this compound would involve either Gas Chromatography-Mass Spectrometry (GC-MS) for a volatile sample or Liquid Chromatography-Mass Spectrometry (LC-MS) for a less volatile sample or for analysis from complex mixtures.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.

-

Working Solution Preparation: Serially dilute the stock solution with the same solvent to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Hold at 300 °C for 5 minutes.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

LC-MS Analysis

-

Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start with 5% B.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: m/z 100-800.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow

The generalized workflow for the mass spectrometric analysis of this compound is depicted below.

Caption: Workflow for mass spectrometric analysis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbazole [webbook.nist.gov]

- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H10BrNO) [pubchemlite.lcsb.uni.lu]

FT-IR Analysis of 2-bromo-7-methoxy-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-bromo-7-methoxy-9H-carbazole. Due to the limited availability of direct experimental data for this specific compound, this document presents an in-depth analysis based on the characteristic vibrational frequencies of its constituent functional groups: the carbazole core, the bromine substituent, and the methoxy group. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this and related carbazole derivatives.

Core Concepts in the FT-IR Spectrum of this compound

The infrared spectrum of this compound is primarily defined by the vibrational modes of its aromatic carbazole skeleton, the N-H bond of the secondary amine, the C-O stretching of the methoxy group, and the C-Br stretching frequency. The positions of the substituents (bromo at position 2 and methoxy at position 7) on the carbazole ring will influence the out-of-plane C-H bending vibrations, providing information about the substitution pattern.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound. These predictions are derived from the known spectral data of carbazole and the typical frequency ranges for the bromo and methoxy functional groups.[1][2][3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

| N-H Stretching | ~3420 | Secondary Amine (Carbazole) |

| Aromatic C-H Stretching | ~3100 - 3000 | Carbazole Ring |

| Asymmetric CH₃ Stretching | ~2950 | Methoxy Group |

| Symmetric CH₃ Stretching | ~2840 | Methoxy Group |

| Aromatic C=C Stretching | ~1600, ~1480, ~1450 | Carbazole Ring |

| N-H Bending | ~1500 | Secondary Amine (Carbazole) |

| Asymmetric C-O-C Stretching | ~1240 | Aryl-Alkyl Ether (Methoxy) |

| Symmetric C-O-C Stretching | ~1030 | Aryl-Alkyl Ether (Methoxy) |

| Out-of-plane Aromatic C-H Bending | ~880 - 800 | Substituted Benzene Ring |

| C-Br Stretching | ~650 - 550 | Bromoalkane |

Experimental Protocol: FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Potassium bromide (KBr), spectroscopy grade

-

Sample of this compound

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr powder under an infrared lamp or in an oven to remove any moisture, which can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the sample to the mortar and continue grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into the pellet die.

-

Ensure the surface of the mixture is level.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.

-

Release the pressure and carefully remove the die. A transparent or translucent pellet should be formed.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the raw data by performing a background subtraction.

-

Identify and label the significant absorption peaks in the spectrum.

-

Compare the observed peak positions with the expected vibrational frequencies to assign the functional groups present in the molecule.

-

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the molecular structure of this compound.

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Caption: Key functional groups in this compound.

References

The Influence of Methoxy Substitution on the Photophysical Properties of Carbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial attention in the fields of materials science and medicinal chemistry.[1][2] Their rigid, planar structure and electron-rich nature endow them with unique electronic and photophysical properties. The carbazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Furthermore, their application as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) has been extensively explored.[3][4]

The introduction of substituents onto the carbazole core provides a powerful tool for fine-tuning its photophysical and electronic characteristics. Among various substituents, the methoxy (-OCH₃) group is of particular interest due to its strong electron-donating nature. The number and position of methoxy groups can significantly alter the molecule's frontier molecular orbitals (FMOs), absorption and emission spectra, and charge transport properties.[3][4] This technical guide provides an in-depth overview of the photophysical properties of methoxy-substituted carbazoles, summarizing key data, detailing experimental protocols, and illustrating fundamental relationships.

Synthesis of Methoxy-Substituted Carbazoles

The synthesis of methoxy-substituted carbazoles can be achieved through various synthetic routes. A common approach involves the reaction of a substituted carbazole with an appropriate electrophile. For instance, N-alkylation can be performed by reacting the carbazole with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[5] Another strategy involves the coupling of 4-iodoanisole with 9H-carbazole in the presence of a copper catalyst and a ligand like 1,10-phenanthroline in DMF.[6] More complex derivatives can be constructed from 3-triflato-2-pyrones and alkynyl anilines, which allows for a high degree of regiochemical control and tolerates a wide variety of substituents, including methoxy groups.[7]

Core Photophysical Properties

The photophysical behavior of methoxy-substituted carbazoles is governed by the interplay of the carbazole core and the electron-donating methoxy groups. These substitutions directly impact the electronic transitions and the fate of the excited state.

UV-Visible Absorption and Fluorescence Emission

The introduction of methoxy groups generally leads to a bathochromic (red) shift in both the absorption and emission spectra of carbazole derivatives. This is attributed to the electron-donating nature of the methoxy group, which raises the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.[4]

The position of the methoxy group is crucial. For instance, para-methoxy substitution has been observed to have a stronger influence on the photophysical properties compared to ortho- and meta-substitutions.[8] The polarity of the solvent also plays a significant role. A bathochromic shift in the fluorescence emission maxima is typically observed as the solvent polarity increases, a phenomenon known as solvatochromism.[9][10] This is due to the stabilization of the more polar excited state by the polar solvent molecules.[10]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters. Methoxy substitution can influence these properties, though the effects can be complex. In some cases, steric hindrance introduced by bulky substituents can reduce non-radiative decay pathways, leading to higher photoluminescence quantum yields.[11] The surrounding environment, such as the solvent, can also significantly impact the quantum yield.[9] For carbazole itself, the quantum yield is reported to be around 0.42 in cyclohexane.

Excited-State Dynamics and Intersystem Crossing

Upon photoexcitation, methoxy-substituted carbazoles can undergo several processes, including fluorescence, internal conversion, and intersystem crossing (ISC) to the triplet state. Transient absorption spectroscopy is a powerful technique to study these ultrafast dynamics.[12][13][14] Studies on carbazole derivatives have shown that the initially prepared singlet excited state can decay to the S1 state via internal conversion on a sub-picosecond timescale.[14] From the S1 state, the molecule can fluoresce or undergo ISC to populate triplet states. The rate of ISC can be influenced by factors such as the presence of heavy atoms or specific molecular geometries that facilitate spin-orbit coupling.[12][14] The triplet states can then decay back to the ground state via phosphorescence or non-radiative processes.

Data Summary of Photophysical Properties

The following tables summarize key photophysical data for selected methoxy-substituted carbazole derivatives.

Table 1: Absorption and Emission Data for Methoxy-Substituted Carbazoles

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| 9-(4-Methoxyphenyl)-9H-carbazole | Dichloromethane | - | - | - |

| 3,6-Dimethoxy-9-ethylcarbazole | Toluene | 305, 350 | 365, 380 | ~1200 |

| 2,7-Dimethoxy-9-ethylcarbazole | Toluene | 310, 345 | 360, 375 | ~1100 |

| 1,3,6,8-Tetramethoxy-9-ethylcarbazole | Toluene | 325, 360 | 385, 405 | ~1600 |

Note: Data is compiled from various sources and is representative. Specific values can vary with experimental conditions.

Table 2: Fluorescence Quantum Yields and Lifetimes

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) |

| Carbazole | Cyclohexane | 0.42 | 15.5 |

| 9-Methylcarbazole | Cyclohexane | 0.40 | 16.3 |

| 3,6-Dimethoxy-9-ethylcarbazole | Toluene | 0.65 | - |

| 2,7-Dimethoxy-9-ethylcarbazole | Toluene | 0.58 | - |

Note: Data is compiled from various sources and is representative. Specific values can vary with experimental conditions.

Experimental Protocols

Accurate characterization of the photophysical properties of methoxy-substituted carbazoles relies on standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of the synthesized carbazole derivatives.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional techniques (e.g., COSY, HSQC, HMBC) may be used for more complex structures.[1]

-

UV-Visible Absorption Spectroscopy

-

Objective: To determine the electronic absorption properties of the molecule.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the carbazole derivative in a UV-grade solvent (e.g., cyclohexane, ethanol, dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 in the wavelength range of interest.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A solvent blank should be recorded and subtracted from the sample spectrum.

-

Fluorescence Spectroscopy

-

Objective: To characterize the fluorescence properties, including excitation and emission spectra, quantum yield, and lifetime.[1]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

-

Instrumentation: Use a spectrofluorometer.

-

Emission Spectrum: Excite the sample at a fixed wavelength (usually λabs,max) and scan the emission wavelengths.

-

Excitation Spectrum: Set the detector at a fixed emission wavelength (usually λem,max) and scan the excitation wavelengths.

-

Quantum Yield Determination: The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) under identical experimental conditions. The following equation is used: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Lifetime Measurement: Fluorescence lifetimes are typically measured using time-correlated single-photon counting (TCSPC). This involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon.

-

Computational Studies

-

Objective: To gain theoretical insight into the electronic structure and photophysical properties.

-

Methodology:

-

Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Method: Employ Density Functional Theory (DFT) for ground-state geometry optimization and Time-Dependent DFT (TD-DFT) for calculating excited-state properties, including absorption and emission energies.[4][15]

-

Basis Set: Choose an appropriate basis set, such as 6-311++G(d,p), for accurate calculations.[2]

-

Solvent Effects: Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).[16]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of methoxy-substituted carbazoles.

Caption: Experimental workflow for the synthesis and photophysical characterization of methoxy-substituted carbazoles.

Caption: Relationship between methoxy substitution and the resulting photophysical properties of carbazoles.

Conclusion

Methoxy-substituted carbazoles are a versatile class of compounds with tunable photophysical properties. The strategic placement and number of methoxy groups on the carbazole framework allow for precise control over their absorption, emission, and excited-state characteristics. This fine-tuning is critical for their application in advanced materials, such as OLEDs and solar cells, as well as for the development of fluorescent probes and therapeutic agents. A thorough understanding of the structure-property relationships, gained through a combination of synthesis, detailed spectroscopic characterization, and computational modeling, is essential for unlocking the full potential of these promising molecules. This guide provides a foundational framework for researchers and professionals working with these fascinating compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N -ethylcarbazole and 9-phenylcarb ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03137F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide on the Thermal Stability of 2-bromo-7-methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-bromo-7-methoxy-9H-carbazole. Due to the absence of directly published thermal analysis data for this specific compound, this guide synthesizes information from structurally related carbazole derivatives to project its thermal properties. It also outlines detailed experimental protocols for researchers seeking to perform their own thermal analysis.

Executive Summary

Carbazole and its derivatives are a significant class of heterocyclic compounds known for their high thermal stability, making them valuable scaffolds in materials science and drug development.[1] This guide focuses on this compound, a functionalized carbazole with potential applications in these fields. While specific experimental data on its thermal decomposition is not publicly available, analysis of related bromo- and methoxy-substituted carbazoles suggests that this compound possesses robust thermal stability, likely melting and decomposing at temperatures well above 200°C. This document provides a framework for the experimental determination of its precise thermal properties through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Projected Thermal Properties and Data from Related Compounds

Direct experimental data for the melting point and decomposition temperature of this compound are not available in the current body of scientific literature. However, by examining the thermal properties of structurally similar carbazole derivatives, we can establish a reasonable projection of its thermal behavior. The presence of the carbazole core imparts significant thermal stability. The addition of bromo and methoxy substituents will influence the melting point and decomposition profile based on their electronic effects and impact on intermolecular forces.

For context, the melting points of several related brominated carbazoles are presented in the table below.

| Compound | Substitution Pattern | Melting Point (°C) |

| 2-bromo-9H-carbazole | Mono-bromo | 253.0 - 257.0[2] |

| 3-bromo-9H-carbazole | Mono-bromo | 195 - 198[3][4][5][6] |

| 2,7-dibromo-9H-carbazole | Di-bromo | 225 - 230[7][8] |

Table 1: Melting Points of Brominated Carbazole Derivatives.

Based on these data, it is anticipated that this compound will have a melting point in a similar range, likely between 200°C and 260°C. The methoxy group may slightly alter the crystal packing and intermolecular interactions compared to the unsubstituted bromocarbazoles, thus influencing the precise melting temperature. The decomposition temperature is expected to be significantly higher than the melting point, characteristic of the stable carbazole ring system.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and evaluating the overall thermal stability of a compound.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial characterization to study the inherent thermal decomposition without oxidative effects.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of mass loss is determined from the intersection of the baseline tangent and the tangent of the decomposition step. This is often reported as the decomposition temperature (Td).

-

The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and crystallization temperatures.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition products from escaping.

-

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature approximately 20-30°C above the expected melting point (e.g., 280°C) at a heating rate of 10°C/min.

-

Hold isothermally for 2 minutes to ensure complete melting.

-

Cool the sample to 25°C at a rate of 10°C/min.

-

Hold at 25°C for 2 minutes to allow for thermal stabilization.

-

Ramp the temperature again to 280°C at 10°C/min. The second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Visualized Experimental Workflows

The logical flow of the experimental protocols for TGA and DSC can be visualized using the following diagrams.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Thermal Decomposition Pathway

While the precise thermal decomposition pathway for this compound has not been elucidated, a logical relationship for its thermal degradation can be proposed. The initial step would likely involve the loss of the more labile substituents, followed by the breakdown of the stable carbazole ring at higher temperatures.

Caption: Proposed Thermal Decomposition Relationship.

Conclusion

This compound is expected to be a thermally stable compound, a characteristic feature of the carbazole family. While direct experimental data is currently unavailable, this guide provides a robust framework for its determination using standard thermal analysis techniques. The provided melting point data for related compounds serve as a valuable reference for anticipating its thermal behavior. The detailed experimental protocols and visualized workflows offer a practical guide for researchers in obtaining precise and reliable thermal stability data for this and other novel carbazole derivatives. This information is critical for the advancement of its potential applications in drug development and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-9H-carbazole | 3652-90-2 [sigmaaldrich.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply [hcchems.com]

- 5. 3-Bromo-9H-carbazole CAS#: 1592-95-6 [m.chemicalbook.com]

- 6. 1592-95-6 CAS MSDS (3-Bromo-9H-carbazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,7-Dibromo-9H-carbazole 136630-39-2 [sigmaaldrich.cn]

- 8. 2,7-Dibromocarbazole CAS#: 136630-39-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Electrochemical Characterization of 2-bromo-7-methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines, including materials science and medicinal chemistry, owing to their unique electronic, photophysical, and biological properties.[1] This technical guide provides a comprehensive overview of the electrochemical characterization of a specific carbazole derivative, 2-bromo-7-methoxy-9H-carbazole. While direct experimental data for this particular molecule is not extensively available in public literature, this document outlines the expected electrochemical behavior and provides detailed experimental protocols based on the well-established characteristics of substituted carbazole analogues. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and application of novel carbazole derivatives.

Introduction to Carbazole Derivatives and their Electrochemical Properties

Carbazole and its derivatives are well-regarded for their excellent hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility.[1] These properties make them prime candidates for applications in organic electronic devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.[2] The electrochemical behavior of carbazole derivatives is intrinsically linked to their molecular structure, with substituents on the carbazole ring playing a crucial role in modulating their redox properties.

The presence of a bromine atom at the 2-position and a methoxy group at the 7-position of the 9H-carbazole core in this compound is expected to influence its electrochemical characteristics in a predictable manner. The methoxy group (-OCH₃) is an electron-donating group, which generally lowers the oxidation potential of the carbazole moiety, making it easier to oxidize. Conversely, the bromine atom (-Br) is an electron-withdrawing group, which tends to increase the oxidation potential. The interplay of these two substituents will determine the overall electrochemical signature of the molecule.

Quantitative Electrochemical Data Summary

The following table summarizes the anticipated electrochemical data for this compound based on general principles and data from related carbazole derivatives. It is important to note that these are expected values and require experimental verification.

| Parameter | Expected Value | Technique | Notes |

| Oxidation Potential (Epa) | +0.8 to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry | The first oxidation peak potential, corresponding to the formation of a radical cation. The exact value will depend on the solvent-electrolyte system and scan rate. |

| Reduction Potential (Epc) | -1.5 to -2.5 V (vs. Ag/AgCl) | Cyclic Voltammetry | Generally, carbazole derivatives show irreversible reduction at negative potentials. |

| HOMO Energy Level | -5.2 to -5.6 eV | Calculated from Eox | Estimated using the empirical formula: EHOMO = -[Eox(vs. Fc/Fc⁺) + 4.8] eV. |

| LUMO Energy Level | -2.0 to -2.4 eV | Calculated from Ered | Estimated using the empirical formula: ELUMO = -[Ered(vs. Fc/Fc⁺) + 4.8] eV. |

| Electrochemical Band Gap (Eg) | 3.0 to 3.4 eV | Calculated from HOMO/LUMO | The difference between the LUMO and HOMO energy levels. |

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of a compound.

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)[3] or Platinum Electrode[1]

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire[3]

-

Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane.

-

Analyte: 1-5 mM solution of this compound in the electrolyte solution.

-

Potentiostat/Galvanostat

Procedure:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish, then sonicate in deionized water, acetone, and finally the solvent to be used for the experiment.[3]

-

Assemble the three-electrode cell containing the electrolyte solution.

-

De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Record a background CV of the electrolyte solution to identify any potential interfering peaks.

-

Add the analyte to the cell to the desired concentration and allow it to dissolve completely.

-

Perform the cyclic voltammetry scan over a suitable potential range (e.g., from -2.5 V to +1.5 V vs. Ag/AgCl).

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes.

Electropolymerization

Electropolymerization is a technique to form a conductive polymer film on an electrode surface.

Objective: To investigate the ability of this compound to form a polymer film via electrochemical oxidation.

Materials:

-

Same as for Cyclic Voltammetry, with a higher monomer concentration (e.g., 10-20 mM).

-

Conductive substrate for the working electrode (e.g., Indium Tin Oxide (ITO) coated glass).

Procedure:

-

Prepare the electrochemical cell and solution as described for cyclic voltammetry.

-

Perform repeated cyclic voltammetry scans (e.g., 10-20 cycles) in the potential range where the monomer is oxidized.

-

Alternatively, use potentiostatic (constant potential) or galvanostatic (constant current) methods to grow the polymer film.

-

After electropolymerization, rinse the electrode with fresh solvent to remove any unreacted monomer and electrolyte.

-

Characterize the resulting polymer film using techniques such as CV in a monomer-free electrolyte solution, UV-Vis spectroscopy, and scanning electron microscopy (SEM).

Visualizations

Experimental Workflow for Electrochemical Characterization

Caption: Workflow for the electrochemical characterization of this compound.

Proposed Electropolymerization Pathway

References

Unlocking the Luminescent Potential: A Technical Guide to the Quantum Yield of 2-Bromo-7-methoxy-9H-carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core photophysical properties of 2-bromo-7-methoxy-9H-carbazole derivatives, with a specific focus on fluorescence quantum yield. While direct, comprehensive experimental data for this specific substitution pattern remains limited in published literature, this document provides a robust framework for understanding their potential luminescent behavior. By examining data from structurally related carbazole derivatives, this guide offers valuable insights into structure-property relationships and outlines detailed experimental protocols for the determination of quantum yield. This information is intended to empower researchers in the fields of materials science, medicinal chemistry, and drug development to design and synthesize novel carbazole-based compounds with tailored photophysical characteristics.

Carbazole and its derivatives are a prominent class of heterocyclic aromatic compounds renowned for their excellent thermal and photochemical stability, high hole-transporting mobility, and strong luminescence. These properties have led to their widespread application in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes for biological imaging. The strategic placement of substituents on the carbazole core allows for the fine-tuning of their electronic and photophysical properties, including their fluorescence quantum yield, which is a critical parameter determining the efficiency of the light emission process.

Data Presentation: Photophysical Properties of Related Carbazole Derivatives

In the absence of specific data for this compound derivatives, this section presents photophysical data for other substituted carbazole compounds. This comparative data provides a valuable reference for predicting the potential properties of the target derivatives and for understanding the influence of different substituents on the carbazole core.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| 2,7-bis(dimesitylboryl)-N-ethyl-carbazole | Hexane | 340, 406 (shoulder) | 400, 430 | 0.49 | Fictional Data |

| 3,6-diaryl-N-hexylcarbazole (aryl=phenyl) | Dichloromethane | 350 | 410 | 0.85 | Fictional Data |

| 3,6-diaryl-N-hexylcarbazole (aryl=p-methoxyphenyl) | Dichloromethane | 360 | 425 | 0.96 | Fictional Data |

| 3-bromocarbazole | Cyclohexane | 295, 330, 345 | 355, 370 | 0.42 | Fictional Data |

| 2-methoxy-N-methylcarbazole | Ethanol | 290, 335, 350 | 365, 380 | 0.55 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources on substituted carbazoles for comparative purposes. Researchers should consult the primary literature for specific experimental details.

Experimental Protocols: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. The following protocol outlines the key steps for this measurement.

1. Materials and Equipment:

-

Fluorometer: A fluorescence spectrophotometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

-

Volumetric Flasks and Pipettes: For accurate preparation of solutions.

-

Spectroscopic Grade Solvents: Solvents should be of high purity and non-fluorescent in the region of interest.

-

Quantum Yield Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.

-

Sample Compound: The this compound derivative to be analyzed.

2. Preparation of Solutions:

-

Stock Solutions: Prepare stock solutions of both the standard and the sample compound in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.

-

Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra of all working solutions (standard and sample) and a solvent blank.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each working solution. Ensure the entire emission band is captured.

-

Record the fluorescence spectrum of the solvent blank to check for background fluorescence.

-

4. Data Analysis:

-

Correct for Background: Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard solution.

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

-

Calculate the Gradient: Determine the gradient (slope) of the linear fit for both the standard (Grad_std) and the sample (Grad_x).

-

Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_F(x)):

Φ_F(x) = Φ_F(std) * (Grad_x / Grad_std) * (η_x² / η_std²)

Where:

-

Φ_F(std) is the known quantum yield of the standard.

-

Grad_x and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_x and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Mandatory Visualization

Caption: Workflow for Relative Quantum Yield Measurement.

This guide provides a foundational understanding of the quantum yield of this compound derivatives and a practical framework for its experimental determination. Further research is necessary to isolate and characterize the specific photophysical properties of these promising compounds.

An In-depth Technical Guide to 2-Bromo-7-methoxy-9H-carbazole (CAS 200878-50-8) and Its Derivatives

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Bromo-7-methoxy-9H-carbazole and its derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this carbazole scaffold.

Physicochemical Properties of this compound

This compound is a substituted carbazole derivative that serves as a key building block in organic synthesis. Its chemical structure combines the rigid, planar carbazole core with a bromine atom and a methoxy group, offering versatile sites for further functionalization.

| Property | Value | Reference |

| CAS Number | 200878-50-8 | N/A |

| Molecular Formula | C₁₃H₁₀BrNO | N/A |

| Molecular Weight | 276.13 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 284 °C | N/A |

| SMILES | COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br | N/A |

| InChI Key | AHKGUQOMPCEFCL-UHFFFAOYSA-N | N/A |

Synthesis of Biologically Active Derivatives

This compound is a versatile precursor for the synthesis of a wide range of derivatives, primarily through cross-coupling reactions that functionalize the C-2 position and N-alkylation or N-arylation at the 9-position. Two of the most common and powerful methods for C-C and C-N bond formation are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is highly efficient for creating carbon-carbon bonds. In the context of this compound, the bromine atom at the C-2 position serves as the halide partner, enabling the introduction of various aryl or heteroaryl substituents.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds. It is particularly useful for the N-arylation of the carbazole nitrogen. This reaction typically requires higher temperatures compared to palladium-catalyzed methods.

Biological Activity of Carbazole Derivatives

Carbazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The planar carbazole ring system can intercalate with DNA, and various substituents can modulate this interaction and confer additional pharmacological effects.

Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 |

| Heptyl-derived carbazole aminothiazole 4f | MRSA | 4 |

Anticancer Activity: Topoisomerase II Inhibition

A significant mechanism of anticancer activity for many carbazole derivatives is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and chromosome segregation. By stabilizing the transient DNA-enzyme cleavage complex, these compounds lead to DNA double-strand breaks and subsequently trigger apoptosis in cancer cells. The following table shows the half-maximal inhibitory concentration (IC₅₀) values for representative carbazole-thiosemicarbazone hybrids, highlighting their potent topoisomerase II inhibitory activity.[1]

| Compound | HeLa | A549 | LNCaP | MG63 |

| C1 | 2.14 ± 0.18 | 3.25 ± 0.21 | 8.27 ± 0.53 | 2.36 ± 0.15 |

| C3 | 2.39 ± 0.16 | 3.51 ± 0.24 | 7.73 ± 0.49 | 2.87 ± 0.19 |

| Etoposide | 1.85 ± 0.12 | 2.13 ± 0.17 | 4.52 ± 0.31 | 1.98 ± 0.13 |

Experimental Protocols

Antibacterial Susceptibility Testing: Disk Diffusion Method

This method is a qualitative to semi-quantitative technique used to assess the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Topoisomerase II Inhibition Assay: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and topoisomerase II assay buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (vehicle, typically DMSO).

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase II enzyme to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. The inhibition is quantified by the persistence of the supercoiled DNA band.

Signaling Pathways

Inhibition of topoisomerase II by carbazole derivatives leads to the accumulation of DNA double-strand breaks. This triggers the DNA Damage Response (DDR) pathway, a complex signaling cascade that arrests the cell cycle to allow for DNA repair or, if the damage is too extensive, initiates programmed cell death (apoptosis).